molecular formula C8H7F3O B147650 4-(Trifluoromethyl)benzyl alcohol CAS No. 349-95-1

4-(Trifluoromethyl)benzyl alcohol

Cat. No.: B147650
CAS No.: 349-95-1
M. Wt: 176.14 g/mol
InChI Key: MOOUWXDQAUXZRG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1), also known as [4-(trifluoromethyl)phenyl]methanol, is a benzyl alcohol derivative with a trifluoromethyl (-CF₃) substituent at the para position of the benzene ring. Its molecular formula is C₈H₇F₃O, with a molecular weight of 176.138 g/mol . The compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity. Its strong electron-withdrawing -CF₃ group significantly influences its physicochemical properties, including acidity and reaction selectivity. Gas-phase thermodynamic studies reveal a standard free energy of reaction (ΔrG°) of 1484 ± 8.4 kJ/mol and enthalpy (ΔrH°) of 1512 ± 8.8 kJ/mol, highlighting its stability under specific conditions .

Preparation Methods

Alkaline Hydrolysis of 4-(Trifluoromethyl)benzyl Halides

The hydrolysis of halogenated benzyl derivatives is a widely used method for synthesizing benzyl alcohols. A Chinese patent (CN101643390B) outlines a protocol for preparing m-trifluoromethylbenzyl alcohol, which can be adapted for the para isomer by substituting the starting material .

Reaction Mechanism

The process involves nucleophilic substitution where a hydroxyl group replaces the halogen atom in 4-(trifluoromethyl)benzyl chloride (or bromide/iodide) under alkaline conditions. Sodium acetate acts as a mild base, facilitating the hydrolysis in alcoholic solvents:

4-(Trifluoromethyl)benzyl-X+CH3COONaFatty Alcohol4-(Trifluoromethyl)benzyl alcohol+CH3COX\text{4-(Trifluoromethyl)benzyl-X} + \text{CH}3\text{COONa} \xrightarrow{\text{Fatty Alcohol}} \text{4-(Trifluoromethyl)benzyl alcohol} + \text{CH}3\text{COX}

Experimental Procedure

  • Reaction Setup : 4-(Trifluoromethyl)benzyl chloride (1 mol), sodium acetate (1.2–3 mol), and a fatty alcohol solvent (e.g., methanol) are heated at 120–160°C for 12–48 hours.

  • Workup : The mixture is cooled, filtered to remove inorganic salts, and distilled to recover the solvent.

  • Purification : The crude product is vacuum-distilled (0.002–0.005 MPa) to isolate this compound.

Key Data from Patent Examples (Adapted for Para Isomer)

Starting MaterialSolventTemp (°C)Time (h)Yield (%)Purity (%)
4-(CF₃)benzyl ClMethanol160129899.5
4-(CF₃)benzyl BrMethanol140169499.3
4-(CF₃)benzyl IMethanol1202091.599.0

Advantages :

  • High yields (>90%) and purity (>99%).

  • Solvents like methanol are recoverable, enhancing cost-efficiency .

Limitations :

  • Requires high-temperature conditions.

  • Halogenated precursors may be costly or require custom synthesis.

Reduction of 4-(Trifluoromethyl)benzoic Acid

Carboxylic acid reduction offers an alternative route, though direct conversion to the alcohol is less common. A modified procedure from ChemicalBook’s synthesis of 3-nitro-4-(trifluoromethyl)benzyl alcohol suggests potential adaptations .

Reaction Pathway

The carboxylic acid group is reduced to a primary alcohol using borane-tetrahydrofuran (BH₃-THF), a selective reducing agent:

4-(CF₃)benzoic acidBH₃-THF, HCl4-(CF₃)benzyl alcohol\text{4-(CF₃)benzoic acid} \xrightarrow{\text{BH₃-THF, HCl}} \text{4-(CF₃)benzyl alcohol}

Procedure

  • Nitration Omission : Skip the nitration step described in the original synthesis .

  • Reduction : Dissolve 4-(trifluoromethyl)benzoic acid in THF, add BH₃-THF at 0°C, and stir overnight.

  • Quenching : Add methanol and HCl, reflux for 1 hour, and extract with diethyl ether.

Hypothetical Yield : While the original method achieves 20% yield for the nitro derivative , direct reduction of the unmodified acid could yield 50–70% based on analogous reactions.

Challenges :

  • Borane reagents are moisture-sensitive and require careful handling.

  • Competing side reactions (e.g., over-reduction) may occur.

Comparative Analysis of Methods

MethodStarting Material CostReaction TimeYield (%)Scalability
Alkaline HydrolysisModerate12–48 h90–98Industrial
Carboxylic Acid ReductionHigh24–48 h50–70*Lab-scale

*Estimated based on analogous reactions.

Emerging and Niche Methods

Catalytic Hydrogenation of 4-(Trifluoromethyl)benzaldehyde

Reducing the aldehyde derivative with hydrogen gas and a palladium catalyst could provide high selectivity:

4-(CF₃)benzaldehydeH2,Pd/C4-(CF₃)benzyl alcohol\text{4-(CF₃)benzaldehyde} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(CF₃)benzyl alcohol}

Advantage : Mild conditions (room temperature, 1 atm H₂).
Limitation : Requires access to the aldehyde precursor.

Grignard Reaction with Trifluoromethylbenzene Derivatives

While theoretically feasible, this method faces challenges in controlling regioselectivity and managing the reactivity of fluorinated Grignard reagents.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

4-(Trifluoromethyl)benzyl alcohol is primarily recognized for its role as a pharmaceutical intermediate. It is utilized in the synthesis of various drugs, particularly those targeting neurological disorders. The trifluoromethyl group enhances biological activity and can improve the pharmacokinetic properties of drug candidates. For example, research indicates that TFMB derivatives exhibit enhanced selectivity in glycosylation reactions, which are crucial for developing glycosylated pharmaceuticals .

Case Study: GET73 Compound

A notable study on a compound named GET73, which incorporates this compound, demonstrated its potential to modulate hippocampal amino acid transmission. This compound showed anxiolytic-like properties and reduced alcohol intake in preclinical models, highlighting the therapeutic potential of TFMB derivatives in treating addiction and anxiety disorders .

Organic Synthesis

In organic chemistry, TFMB serves as a critical building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a valuable reagent for researchers developing new materials or compounds. The compound can be used in oxidation reactions and as a precursor for fluorinated compounds, which are important in creating specialty chemicals .

Synthesis Techniques

  • Reduction Reactions : TFMB can be synthesized through reduction methods using agents like diisobutylaluminum hydride (DIBAL), allowing for high conversion rates and minimal byproducts .
  • Oxidation Processes : The photocatalytic oxidation of TFMB to corresponding aldehydes has been reported, showcasing its utility in synthetic pathways .

Material Science

In material science, this compound is employed in formulating advanced materials such as coatings and polymers. Its properties enhance durability and resistance to environmental factors, making it suitable for applications requiring high-performance materials. The incorporation of TFMB into polymer matrices can improve thermal stability and mechanical strength .

Agrochemicals

The trifluoromethyl group present in TFMB is advantageous for developing agrochemicals. Fluorinated compounds often exhibit improved stability and efficacy compared to their non-fluorinated counterparts. Thus, this compound is utilized in synthesizing pesticides and herbicides that require enhanced performance under varying environmental conditions .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. It can modulate enzyme activity and receptor binding, leading to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity

The -CF₃ group profoundly impacts the reactivity of 4-(trifluoromethyl)benzyl alcohol compared to other benzyl alcohol derivatives. Key comparisons include:

Substituent Compound Reactivity/Application Key Findings
-CH₃ 4-Methylbenzyl alcohol Manganese(I)-catalyzed cross-coupling 91% yield in alkylation due to electron-donating effects enhancing carbocation stability.
-F 4-Fluorobenzyl alcohol Cross-coupling and ester synthesis 83% yield in alkylation; moderate reactivity in visible-light ester synthesis.
-Cl 4-Chlorobenzyl alcohol Oxidation to aldehydes High conversion (>99%) using Ag–MnO₂ catalysts.
-CF₃ This compound Oxidation , Mitsunobu reactions , cross-coupling 56% yield in cross-coupling (vs. 91% for -CH₃) due to electron-withdrawing effects ; 99% oxidation to aldehyde under optimized conditions .
-NO₂ 4-Nitrobenzyl alcohol Visible-light ester synthesis 22% yield in esterification due to strong electron withdrawal destabilizing intermediates.

Mechanistic Insights

  • Electron-Withdrawing Effects : The -CF₃ group reduces nucleophilicity and destabilizes primary carbocations, making etherification or alkylation challenging without stabilized secondary carbocations . For example, in Mn-catalyzed reactions, the -CF₃ group lowers yields (56% vs. 91% for -CH₃) due to poor carbocation formation .
  • Oxidation Efficiency: Despite its deactivating nature, this compound achieves >99% conversion to 4-(trifluoromethyl)benzaldehyde using Ag–MnO₂ or TiO₂ catalysts, outperforming 4-chloro and 4-nitro derivatives in selectivity . Ultrasound-assisted TiO₂ systems enhance photon absorption, enabling rapid oxidation .
  • Mitsunobu Reactions: The -CF₃ group facilitates tracking via ¹⁹F NMR but promotes side reactions with phenylsilane, reducing esterification yields .

Selectivity in Cross-Reactions

  • Chemoselectivity : In cross-etherification, electron-rich benzyl alcohols (e.g., 4-methyl) react preferentially over this compound due to carbocation stability differences .
  • Ester Synthesis : Visible-light-promoted reactions show poor yields (35%) for this compound compared to electron-donating substituents (e.g., 90% for -t-Bu), emphasizing the -CF₃ group’s inhibitory electronic effects .

Biological Activity

4-(Trifluoromethyl)benzyl alcohol, with the molecular formula C8_8H7_7F3_3O and a molecular weight of approximately 176.14 g/mol, is a compound characterized by the presence of a trifluoromethyl group attached to a benzyl alcohol structure. This unique substitution imparts distinct chemical properties that may influence its biological activity. The compound is also known by other names such as p-trifluoromethylbenzyl alcohol and benzenemethanol, 4-(trifluoromethyl)- .

The trifluoromethyl group enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes and targets. This property is crucial for its pharmacological profile, as it may facilitate absorption and distribution in biological systems.

Biological Activity

Research on the biological activity of this compound is limited, but several studies highlight its potential effects:

  • Pharmacological Properties : Compounds with trifluoromethyl groups often exhibit notable pharmacological activities due to their ability to interact with various biological targets. For instance, the presence of this group can enhance binding affinity and selectivity for receptors or enzymes, leading to increased efficacy in therapeutic applications .
  • Neuroprotective Effects : A study demonstrated that structurally related compounds with trifluoromethyl substitutions exhibited neuroprotective properties. While specific studies on this compound are sparse, its analogs have shown promise in upregulating anti-apoptotic proteins and promoting cell viability in neurodegenerative models .
  • Synthesis and Applications : The synthesis of this compound can be achieved through various methods, including reduction processes that yield high conversion rates without significant byproducts . Its applications extend into organic synthesis and pharmaceuticals, where it serves as an intermediate in drug development.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundBenzyl alcohol with CF3_3 groupPotential neuroprotective effects; lipophilicity
2-Nitro-4-(trifluoromethyl)benzyl alcoholNitro group additionEnhanced lipophilicity; potential pharmacological properties
2-Methoxy-4-(trifluoromethyl)benzyl alcoholMethoxy and CF3_3 groupsNotable pharmacological properties; structural influence on activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of toluene derivatives with trifluoromethyl reagents, followed by reduction of the intermediate aldehyde or ketone using NaBH₄ or LiAlH₄ . Key parameters include temperature control (e.g., maintaining <0°C during alkylation to minimize side reactions) and solvent selection (e.g., anhydrous THF for reduction steps). Purity (>98%) is achieved through fractional distillation under reduced pressure (4 mmHg, boiling point 78–80°C) . Yield optimization requires strict exclusion of moisture due to the hygroscopic nature of intermediates.

Q. How can solubility properties of this compound be leveraged in kinetic studies?

  • Methodological Answer : The compound’s water solubility (1.288 g/cm³ at 20°C) enables its use in aqueous-phase kinetic experiments, such as studying hydrolysis or nucleophilic substitution reactions . For example, in phosphoramidate prodrug activation studies, it serves as a co-solvent to stabilize reactive intermediates. Researchers should note its limited solubility in nonpolar solvents (e.g., hexane), which restricts applications in lipid-rich systems .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 4.65 (s, 2H, CH₂OH) and δ 7.50–7.70 (m, 4H, aromatic protons). ¹⁹F NMR reveals a singlet at δ -63 ppm for the CF₃ group .
  • IR : Strong O-H stretching at 3300–3500 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ confirm functional groups .
    Discrepancies between experimental and predicted spectra (e.g., slight shifts in aromatic proton signals) arise from solvent polarity and hydrogen bonding effects .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The CF₃ group increases the electrophilicity of the benzyl carbon by stabilizing transition states through inductive effects. In esterification reactions (e.g., with acetyl chloride), the reaction rate is 3–5× faster compared to non-fluorinated analogs . Kinetic isotope effect (KIE) studies using deuterated derivatives can quantify this effect. Computational modeling (DFT) at the B3LYP/6-31G* level predicts charge distribution and activation barriers .

Q. What strategies resolve discrepancies between experimental and predicted NMR data for this compound?

  • Methodological Answer : Deviations in ¹H NMR aromatic signals (predicted vs. observed) are attributed to anisotropic shielding from the CF₃ group. To address this:

  • Use high-field instruments (≥500 MHz) to resolve splitting patterns.
  • Compare experimental data with DFT-simulated spectra (GIAO method) accounting for solvent effects (e.g., PCM model for CDCl₃) .
  • Validate assignments via 2D NMR (COSY, HSQC) to correlate proton and carbon shifts .

Q. How can this compound be modified to enhance its utility in asymmetric catalysis?

  • Methodological Answer : Introduce chiral auxiliaries (e.g., (R)-BINOL) via esterification to create chiral ligands for transition-metal catalysts. Key steps:

  • Protect the hydroxyl group with TBSCl before coupling.
  • Screen catalytic systems (e.g., Pd/Cu) for enantioselectivity in cross-coupling reactions .
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. What are the mechanistic implications of using this compound in radical-mediated reactions?

  • Methodological Answer : The CF₃ group stabilizes benzyl radicals via resonance, enabling applications in photoinduced C–H functionalization. Example protocol:

  • Irradiate with UV light (254 nm) in the presence of persulfate initiators.
  • Trap radicals with TEMPO and characterize adducts via ESI-MS .
  • EPR spectroscopy confirms radical intermediacy (g-factor ~2.006) .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOUWXDQAUXZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188457
Record name 4-(Trifluoromethyl)benzyl alcohol
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-95-1
Record name 4-(Trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-95-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzyl alcohol
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Record name 4-(Trifluoromethyl)benzyl alcohol
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Record name 4-(trifluoromethyl)benzylic alcohol
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Synthesis routes and methods I

Procedure details

To a mixture of 5 g (0.024 mol) of p-trifluoromethylbenzoyl chloride in 100 mL of THF was added in portions 3 g (0.027 mol) of LAH, stirred at room temperature for 2 h, then refluxed for 2 h and cooled. To the reaction mixture was added 3 mL of water, 3 mL of 15% NaOH solution, and 9 mL of water and the resulting mixture was refluxed for 10 min, cooled, and filtered. The filtrate was concentrated in vacuo to afford 5.5 g (100%) of p-trifluoromethyl-benzyl alcohol, as a clear oil.
Quantity
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3 g
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3 mL
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9 mL
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Synthesis routes and methods II

Procedure details

To a solution of 117 parts of (4-trifluoromethylphenyl)methanone in 136 parts of methanol there were added portionwise 13.1 parts of sodium tetrahydroborate under a nitrogen atmosphere, while cooling on ice. After stirring for 18 hours at room temperature, the reaction mixture was poured into water which was acidified with HCI (20%). The product was extracted with 2,2'-oxybispropane (2×) and the combined extracts were washed with water, dried, filtered and evaporated, yielding 130 parts (100%) of 4-(trifluoromethyl)benzenemethanol (interm. 10).
[Compound]
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117
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Trifluoromethyl)benzyl alcohol
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4-(Trifluoromethyl)benzyl alcohol
Reactant of Route 6
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